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Nitrosopiperazines are a class of N-nitroso compounds characterized by a piperazine ring with
a nitroso group attached to one or both of the nitrogen atoms. These compounds are not
typically intended for use in pharmaceuticals but can form as impurities during the synthesis of
active pharmaceutical ingredients (APIs) or in the final drug product.[1] Their formation often
occurs when secondary or tertiary amine functionalities, such as the piperazine moiety, react
with nitrosating agents (e.g., nitrites) under specific, often acidic, conditions.[1][2]

The discovery of N-nitrosamine impurities in widely used medications has triggered significant
regulatory scrutiny from global health authorities, including the U.S. Food and Drug
Administration (FDA) and the European Medicines Agency (EMA).[1][3] Due to their
classification as potent mutagenic carcinogens, understanding the toxicological profile of
nitrosopiperazines is of paramount importance for researchers, toxicologists, and drug
development professionals to ensure patient safety. This guide provides a comprehensive
technical overview of the carcinogenicity, mechanism of action, toxicological assessment, and
regulatory considerations for nitrosopiperazine compounds.

Part 1: The Mechanistic Underpinnings of
Nitrosopiperazine Carcinogenicity
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The carcinogenic activity of nitrosopiperazines, like most N-nitrosamines, is not inherent to the
parent molecule. Instead, it is contingent upon metabolic activation to chemically reactive
intermediates that can damage cellular macromolecules, primarily DNA.[4][5] This bioactivation
Is a critical initiating event in their mechanism of toxicity.

Metabolic Activation via Cytochrome P450

The primary pathway for the bioactivation of nitrosopiperazines is enzymatic oxidation,
predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4]
[6] The key step is the hydroxylation of a carbon atom immediately adjacent (at the a-position)
to the N-nitroso group.[4][7] This reaction forms an unstable a-hydroxy nitrosamine
intermediate.

This intermediate undergoes spontaneous decomposition, leading to the formation of a highly
reactive electrophilic species, a diazonium ion.[4][8] It is this ultimate carcinogen that is
responsible for the compound's genotoxic effects. Several CYP isozymes, including CYP2E1
and CYP2A6, have been implicated in the metabolic activation of nitrosamines.[4][8]
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Caption: Metabolic activation of N-nitrosopiperazine to a DNA-reactive species.

DNA Adduct Formation and Mutagenesis

The generated diazonium ions are potent alkylating agents that readily react with nucleophilic
sites on DNA bases.[5][9] The primary targets for alkylation include the O° and N7 positions of
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guanine and the O# position of thymine.[4][10]

The formation of O®-alkylguanine adducts is considered a particularly critical pro-mutagenic
lesion.[10][11] During DNA replication, this modified base can mispair with thymine instead of
cytosine. If this damage is not corrected by cellular DNA repair mechanisms, such as O¢-
alkylguanine-DNA alkyltransferase (MGMT), it can lead to a permanent G:C to A:T transition
mutation in the next round of replication.[12] The accumulation of such mutations in critical
genes, such as proto-oncogenes or tumor suppressor genes, is a key step in the initiation of
cancer.[5]

Structure-Activity Relationships (SAR)

The carcinogenic potency of nitrosamine compounds is significantly influenced by their
chemical structure. For cyclic nitrosamines like nitrosopiperidines and nitrosopiperazines,
substitutions on the ring can alter their metabolic activation and, consequently, their
carcinogenicity.

¢ Alpha-Carbon Substitution: Methylation at the carbon atoms alpha to the nitroso group can
significantly reduce or block metabolic activation at that site, thereby decreasing
carcinogenic activity. For instance, studies comparing nitrosopiperidine with its methylated
derivatives found that blocking one or more alpha-carbon atoms with methyl groups reduces
carcinogenic activity.[13]

e Ring Position Substitution: Substitutions at other positions on the piperazine ring can also
modulate carcinogenicity. For example, a comparison of dinitroso-2,6-dimethylpiperazine
(Me2DNP) and nitroso-3,4,5-trimethylpiperazine (Me3NP) in rats and hamsters showed
different potencies and target organ specificities, highlighting the influence of substitution
patterns.[14] Me2DNP primarily induced esophageal tumors in rats, whereas Me3NP
induced tumors of the nasal cavity.[14]

Part 2: In Vivo Carcinogenicity and Toxicity Profile

Animal bioassays are the cornerstone for evaluating the carcinogenic potential of chemical
compounds. Various nitrosopiperazine derivatives have been tested in rodent models,
demonstrating their ability to induce tumors in multiple organs.
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Target Organ Specificity

Studies in rats and hamsters have shown that nitrosopiperazine compounds can induce both
benign and malignant tumors. The specific organs affected can vary depending on the
compound, dose, and animal species.[14][15]

» N-Nitrosopiperazine (NPZ): In chronic oral administration studies in rats, NPZ has been
shown to induce tumors in the liver.[16]

e 1.4-Dinitrosopiperazine (DNPZ): This compound has been shown to be carcinogenic in rats,
affecting the esophagus, liver, nasal cavities, and forestomach.[15] In mice, it primarily
affected the lung and liver.[15]

o Methylated Nitrosopiperazines: As previously mentioned, methylated derivatives show
distinct target organ tropism. Dinitroso-2,6-dimethylpiperazine (Me2DNP) is a potent inducer
of esophageal tumors in rats, while nitroso-3,4,5-trimethylpiperazine (Me3NP) targets the
nasal cavity.[14] In hamsters, both compounds induced papillomas of the forestomach.[14]

Summary of In Vivo Carcinogenicity Data
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General Toxicity

Beyond carcinogenicity, N-nitrosopiperazine is associated with other toxic effects. Safety data
sheets indicate that overexposure may lead to dizziness, nausea, muscle weakness, and
respiratory failure.[17] It is also classified as a substance that causes skin and eye irritation and
may cause allergic reactions.[18]

Part 3: Genotoxicity Assessment Strategies

Given that the carcinogenic mechanism of nitrosopiperazines is driven by DNA damage,
genotoxicity assays are critical for their hazard identification and risk assessment. A tiered
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approach, starting with in vitro assays and progressing to in vivo studies if necessary, is
typically employed.

In Vitro Genotoxicity Testing

Bacterial Reverse Mutation (Ames) Assay: The Ames test is a widely used initial screen for
mutagenic potential.[19] It utilizes various strains of Salmonella typhimurium and Escherichia
coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering
them unable to synthesize the essential amino acid.[19][20] The assay measures the ability of
a test chemical to cause reverse mutations (reversions) that restore the functional gene,
allowing the bacteria to grow on an amino acid-deficient medium.

For nitrosamines, this assay requires the inclusion of a metabolic activation system, typically a
liver homogenate fraction (S9) from phenobarbital- or Aroclor-1254-induced rats, to mimic
mammalian metabolism.[6][19] Studies have shown a good correlation between a positive
result in the Ames assay and the carcinogenic potency of nitrosopiperazine derivatives.[19] To
improve the sensitivity and reliability for this class of compounds, regulatory agencies now
recommend an "enhanced" Ames test protocol.[21][22]

Mammalian Cell Assays: To complement the bacterial assay, in vitro tests using mammalian
cells can be conducted. These assays can detect a broader range of genotoxic events. Follow-
up studies in human cell lines, such as lymphoblastoid TK6 cells or metabolically competent
HepaRG cells, can help characterize hazards beyond what is observed in bacteria and provide
data more relevant to human metabolism.[20][22]

Example Protocol: Enhanced Ames Test for
Nitrosopiperazines

Causality Statement: This protocol is designed to maximize the sensitivity for detecting
nitrosamine mutagenicity, as standard protocols have historically produced inconsistent results
for this chemical class.[20] The use of both rat and hamster liver S9 is included because
different species can have varying metabolic competencies for activating specific nitrosamines.
A pre-incubation method is chosen over plate incorporation to ensure sufficient interaction time
between the test article, the bacterial cells, and the metabolic enzymes before plating, which is
critical for short-lived reactive metabolites.[21]
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Objective: To assess the mutagenic potential of a test nitrosopiperazine compound using an
enhanced bacterial reverse mutation assay.

Materials:

Test Compound (e.g., N-Nitrosopiperazine)

o Bacterial Tester Strains: S. typhimurium TA98, TA100, TA1535; E. coli WP2 uvrA (pKM101).
[20][23]

o Metabolic Activation System: Aroclor-1254 induced rat and/or hamster liver S9 fraction, S9
Cofactor Mix (NADP, G-6-P).

» Positive Controls:
o Without S9: Sodium Azide (for TA100, TA1535), 2-Nitrofluorene (for TA98).
o With S9: 2-Aminoanthracene (2-AA) for all strains.

¢ Negative/Vehicle Control: Dimethyl sulfoxide (DMSO).

o Media and Reagents: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar Plates, Top Agar
supplemented with Histidine/Biotin (for Salmonella) or Tryptophan (for E. coli).

Methodology:

» Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at
37°C with shaking to achieve a cell density of 1-2 x 10° CFU/mL.

o Dose Selection: Perform a preliminary range-finding experiment to determine the appropriate
concentration range of the test compound, selecting doses that do not cause excessive
cytotoxicity.

e Pre-incubation Assay:
o For each experimental point (in triplicate), add the following to a sterile test tube:

= 0.1 mL of the bacterial tester strain culture.
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= 0.05 mL of the test compound solution (at various concentrations) or control solution.

= 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
o Incubate the mixture for 20-30 minutes at 37°C with gentle shaking.

» Plating: After incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube,
vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

 Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for
48-72 hours.

e Scoring and Data Analysis:
o Count the number of revertant colonies on each plate.

o A positive response is defined as a dose-related increase in the mean number of
revertants per plate, typically reaching at least a two-fold increase over the vehicle control
value for most strains.

o Statistical analysis should be performed to confirm the significance of any observed
increases.

In Vivo Genotoxicity Testing

If in vitro results are positive or equivocal, in vivo studies may be warranted to assess whether
the genotoxic effects are expressed in a whole animal system, which incorporates ADME
(absorption, distribution, metabolism, and excretion) processes.[22]

e Transgenic Rodent (TGR) Gene Mutation Assay: Assays using Muta™Mouse or Big Blue®
(rat or mouse) models are considered the gold standard for measuring in vivo mutation
frequency in various tissues.[22][24]

o Comet Assay (Single Cell Gel Electrophoresis): This assay can detect DNA strand breaks in
cells isolated from various tissues of animals exposed to a test compound.[24]
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Genotoxicity Testing Workflow for a Nitrosamine

@ Nitrosamine Impurity Identified

Perform Enhanced
Ames Test (in vitro)

Ames Result?

Result is Negative Result is Positive
(Non-mutagenic) (Mutagenic)

Equivocal/Folloy-up
recommended by aythorities

Conduct In Vivo
Genotoxicity Assay
(e.g., TGR Assay)

In Vivo Result?

Negative

Result is Negative Result is Positive

Control as a Control as a Mutagenic
Non-mutagenic Impurity Impurity (ICH M7)
(ICH Q3B) Requires strict control to Al limit

Click to download full resolution via product page

Caption: Decision workflow for assessing the genotoxic risk of nitrosamines.
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Part 4: Regulatory Framework and Risk Assessment

The presence of nitrosamine impurities in pharmaceutical products is managed through
rigorous risk assessment and the establishment of health-based exposure limits.

Acceptable Intake (Al) Limits

An Acceptable Intake (Al) limit represents a daily exposure level that is considered to pose a
negligible carcinogenic risk over a lifetime. Due to the genotoxic nature of most nitrosamines,
they are classified as a "cohort of concern” under the ICH M7(R2) guideline, requiring control at
or below compound-specific Al limits rather than a standard Threshold of Toxicological Concern
(TTC).[1][25]

Al limits are derived from rodent carcinogenicity data (TD50 values, the chronic dose rate that
gives 50% of animals tumors). When compound-specific data is unavailable, Al limits can be
established using read-across from a structurally related surrogate with robust data or through
the Carcinogenic Potency Categorization Approach (CPCA).[1][26]

Established Al Limits for Nitrosopiperazines

Regulatory agencies have established or recommended Al limits for several nitrosamine
impurities. These limits are subject to revision as more data becomes available.

Nitrosamine Al Limit Basis | Regulatory
) Reference
Impurity (ng/day) Surrogate Body
N Read-across
) ) ) from N-

Nitrosopiperazin 1300 ] o FDA [21][27]
Nitrosopiperidine

e (NP2)
(NPIP)

1-Methyl-4-

] ] ] CPCA-based

nitrosopiperazine 400 limit EMA [26]
imi

(MNP)

N-

. _ _ Potency
Nitrosopiperazin
26.5 Category 1 USFDA [1]

e (NPZ) -
(CPCA)

Proposed
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Note: The Al for NPZ has differing values based on different risk assessment approaches
(read-across vs. CPCA). The FDA's published list recommends 1300 ng/day based on a
surrogate, while the CPCA approach would place it in a more potent category with a lower limit.
This highlights the evolving nature of these assessments.[1][21][26]

Conclusion

Nitrosopiperazine compounds represent a significant toxicological challenge in the
pharmaceutical industry due to their potent mutagenic and carcinogenic properties. Their
carcinogenicity is mediated by metabolic activation to DNA-reactive electrophiles, leading to
pro-mutagenic DNA adducts. A thorough understanding of their mechanism of action, structure-
activity relationships, and the application of sensitive toxicological assays is essential for
accurate risk assessment. Adherence to the evolving regulatory guidelines and the
implementation of stringent controls to limit patient exposure to acceptable levels remain critical
priorities for ensuring the safety and quality of medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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